

# Application Notes: Gestational Day 17 (GD17) MAM Acetate Administration in Pregnant Rats

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Macrozamin |           |
| Cat. No.:            | B1213700   | Get Quote |

## A Robust Neurodevelopmental Disruption Model for Schizophrenia Research

The administration of the mitotic inhibitor methylazoxymethanol acetate (MAM) to pregnant rats on gestational day 17 (GD17) is a widely utilized and well-validated neurodevelopmental animal model for schizophrenia.[1][2][3] This model is based on the principle of disrupting brain development at a critical period, leading to a cascade of pathological changes that manifest in adulthood as behavioral and neurochemical abnormalities reminiscent of schizophrenia in humans.[1][2]

### **Rationale for GD17 Administration**

The timing of MAM administration is critical for producing a phenotype relevant to schizophrenia.[2][3] By GD17 in the rat, neuronal proliferation in most subcortical regions is largely complete, while it is still active in later developing areas such as the prefrontal cortex, hippocampus, and temporal cortices.[1][2] This specific timing allows MAM, a DNA alkylating agent, to selectively interfere with the proliferation and migration of neuronal precursor cells in these specific brain regions.[4][5] The resulting pathology is subtle, characterized by reduced cortical thickness and increased neuronal packing density without significant neuronal loss, which closely mirrors the histopathology observed in post-mortem studies of schizophrenia patients.[1][6][7]

## **Key Phenotypic Characteristics**



Offspring of dams treated with MAM on GD17 develop a range of deficits that align with the positive, negative, and cognitive symptoms of schizophrenia.[1][8] These include:

- Anatomical Alterations: Reductions in the volume of the prefrontal cortex, hippocampus, and thalamus.[1][7][8] Histological analyses reveal disorganized pyramidal neurons and heterotopias in the hippocampus.[1]
- Behavioral Deficits: Adult MAM offspring exhibit hyperactivity in response to stressors and psychomotor stimulants like amphetamine.[8][9] They also show deficits in sensorimotor gating (prepulse inhibition), social interaction, and cognitive flexibility in tasks such as reversal learning.[1][9][10][11]
- Neurochemical and Electrophysiological Dysregulation: The model is characterized by a
  dysregulation of subcortical dopamine neurotransmission, particularly an exaggerated
  dopamine release in the nucleus accumbens in response to amphetamine.[8] Furthermore,
  there is significant evidence for altered glutamatergic signaling in the hippocampus and
  prefrontal cortex, including N-methyl-D-aspartate (NMDA) receptor hypofunction and
  changes in AMPA receptor expression.[4][9][12]

## **Applications in Drug Development**

The GD17 MAM model provides a valuable platform for investigating the underlying neurobiology of schizophrenia and for the preclinical evaluation of novel therapeutic agents. Its ability to recapitulate key aspects of the human condition, from anatomical changes to behavioral and pharmacological responses, makes it a powerful tool for screening compounds aimed at alleviating positive, negative, and cognitive symptoms.[9][12] The model is particularly useful for studying the developmental trajectory of the disease, as some deficits, like social withdrawal and cognitive impairments, are present before puberty, while others, related to positive symptoms, emerge after puberty.[12]

## Experimental Protocols Protocol for GD17 MAM Acetate Administration

This protocol details the procedure for inducing the MAM phenotype in the offspring of pregnant rats.



#### Materials:

- Timed-pregnant Sprague-Dawley rats (day of copulatory plug detection is GD0)[2]
- Methylazoxymethanol Acetate (MAM Acetate)[2]
- Sterile Saline (0.9% NaCl)
- Laboratory-grade balance
- Sterile syringes and needles (e.g., 25-gauge)
- Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses (MAM is a neurotoxin)

#### Procedure:

- Animal Housing: House pregnant dams individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and limited access to minimize stress.[2]
- Confirmation of Gestational Day: Accurately determine the day of gestation. GD17 is the optimal time for administration to model schizophrenia-like deficits.[2]
- MAM Acetate Preparation:
  - o On the day of injection, prepare a fresh solution of MAM acetate in sterile saline.
  - The standard dose is 22 mg/kg.[4][6][7][13] Some studies have used doses ranging from 20-25 mg/kg.[14][15]
  - Calculate the required volume for each dam based on its body weight. A typical injection volume is 1 ml/kg.
- Administration:
  - Gently restrain the pregnant dam.



- Administer the calculated dose of MAM acetate solution via a single intraperitoneal (i.p.)
   injection.[4][13]
- Control animals should receive an equivalent volume of sterile saline.
- Post-Injection Monitoring:
  - Return the dam to its home cage and monitor for any signs of distress.
  - Allow the pregnancy to proceed to term. Pups are typically weaned at postnatal day 21 (PND21).
  - Offspring from MAM-treated dams are considered the experimental group for subsequent studies.

### **Protocol for Amphetamine-Induced Hyper-locomotion**

This behavioral test is used to assess the hyper-responsiveness of the mesolimbic dopamine system, a key feature of the MAM model.[2][8]

#### Apparatus:

 Open-field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking systems to measure locomotor activity.

#### Procedure:

- Habituation: Place the adult rat (typically >PND56) in the open-field arena and allow it to habituate for 30-60 minutes.
- Injection: Remove the rat from the arena, administer a subcutaneous (s.c.) injection of amphetamine (e.g., 2 mg/kg) or saline vehicle.[8]
- Data Recording: Immediately return the animal to the arena and record locomotor activity (e.g., distance traveled, horizontal movements) for 90-120 minutes.
- Analysis: Compare the locomotor response to amphetamine in MAM-treated rats versus saline-treated controls. MAM rats are expected to show a significantly potentiated locomotor



response.[6][8]

## Protocol for Prepulse Inhibition (PPI) of Startle

PPI assesses sensorimotor gating, a process that is deficient in schizophrenia patients and in the MAM model.[9][11]

#### Apparatus:

 A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the rat, a speaker to deliver acoustic stimuli, and a sensor to detect whole-body startle.

#### Procedure:

- Acclimation: Place the rat in the holding cylinder within the chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
- Test Session: The session consists of multiple trial types presented in a pseudorandom order:
  - Pulse-Alone Trials: A high-intensity acoustic stimulus (pulse) is presented (e.g., 120 dB for 40 ms).
  - Prepulse-Pulse Trials: A lower-intensity, non-startling stimulus (prepulse) (e.g., 73-85 dB for 20 ms) precedes the startling pulse by a short interval (e.g., 100 ms).
  - No-Stimulus Trials: Only background white noise is present.
- Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a
  percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone
  trials:
  - % PPI = 100 [(Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100]
  - MAM-treated rats are expected to exhibit a significant deficit in PPI.[11][16]

## **Quantitative Data Summary**



**Table 1: Anatomical and Histological Changes in Adult** 

MAM-E17 Offspring

| Parameter             | Brain Region            | Observation                                        | Reference |
|-----------------------|-------------------------|----------------------------------------------------|-----------|
| Brain Weight          | Total                   | ~11% reduction                                     | [3]       |
| Cortical Mass         | Neocortex               | ~20% reduction                                     | [15]      |
| Regional Volume       | Mediodorsal<br>Thalamus | Significant reduction                              | [6][7]    |
| Hippocampus           | Significant reduction   | [1][6][7]                                          |           |
| Prefrontal Cortex     | Significant reduction   | [1][8]                                             |           |
| Neuronal Density      | Prefrontal Cortex       | Increased                                          | [1][6][7] |
| Perirhinal Cortex     | Increased               | [6]                                                |           |
| Neuronal Number       | Neocortex               | No significant change                              | [1]       |
| Cellular Organization | Hippocampus             | Disorganized<br>pyramidal neurons,<br>heterotopias | [1]       |

**Table 2: Behavioral Deficits in Adult MAM-E17 Offspring** 



| Behavioral Domain     | Test                               | Key Finding in<br>MAM Rats                              | Reference |
|-----------------------|------------------------------------|---------------------------------------------------------|-----------|
| Positive Symptoms     |                                    |                                                         |           |
| Psychomotor Agitation | Amphetamine-<br>Induced Locomotion | Hyper-responsive to amphetamine (2 mg/kg)               | [6][8]    |
| Sensorimotor Gating   | Prepulse Inhibition<br>(PPI)       | Deficient PPI<br>(emerges post-<br>puberty)             | [11][16]  |
| Sensory Filtering     | Latent Inhibition                  | Reduction or absence of latent inhibition               | [1][9]    |
| Negative Symptoms     |                                    |                                                         |           |
| Social Behavior       | Social Interaction Test            | Social Interaction Test Reduced social interaction time |           |
| Cognitive Symptoms    |                                    |                                                         |           |
| Working Memory        | Spatial Novelty Preference         | Impaired short-term memory                              | [10]      |
| Spatial Learning      | Y-Maze / Water Maze                | Deficits in spatial reference memory                    | [10]      |
| Cognitive Flexibility | Reversal Learning                  | Impaired<br>(perseverative<br>behavior)                 | [1][6]    |

# Table 3: Neurochemical and Electrophysiological Alterations in Adult MAM-E17 Offspring



| System                                         | Parameter                                      | Brain Region                                                          | Observation                                                                 | Reference |
|------------------------------------------------|------------------------------------------------|-----------------------------------------------------------------------|-----------------------------------------------------------------------------|-----------|
| Dopaminergic                                   | Amphetamine-<br>induced<br>Dopamine<br>Release | Nucleus<br>Accumbens                                                  | Increased<br>extracellular<br>dopamine                                      | [8]       |
| Amphetamine-<br>induced<br>Dopamine<br>Release | Medial Prefrontal<br>Cortex                    | No significant<br>difference from<br>controls                         | [8]                                                                         |           |
| Glutamatergic                                  | NMDA Receptor<br>Function                      | Prefrontal Cortex                                                     | Hypofunction,<br>associated with<br>epigenetic<br>changes in<br>Grin2b gene | [12]      |
| AMPA Receptor                                  | Hippocampus                                    | Changes in subunit expression and phosphorylation                     | [4][9]                                                                      |           |
| AMPA-mediated<br>Field Potentials              | Hippocampus                                    | Decrease in AMPA receptor- mediated field potentials                  | [4][9]                                                                      |           |
| Metabolites (¹H-<br>NMR)                       | Hippocampus                                    | Changes in<br>glutamate and N-<br>acetyl aspartyl<br>glutamate levels | [9]                                                                         |           |

## **Visualizations**





Click to download full resolution via product page

**Figure 1:** Experimental workflow for the GD17 MAM neurodevelopmental model.





Click to download full resolution via product page

**Figure 2:** Pathophysiological cascade from MAM administration to adult phenotype.





Click to download full resolution via product page

**Figure 3:** Key neurochemical pathway alterations in the GD17 MAM model.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Gestational methylazoxymethanol acetate administration: a developmental disruption model of schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MAM rodent model of schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Methylazoxymethanol Acetate (MAM-E17) Rat Model: Molecular and Functional Effects in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Neurobehavioral Systems Analysis of Adult Rats Exposed to Methylazoxymethanol Acetate on E17: Implications for the Neuropathology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A neurobehavioral systems analysis of adult rats exposed to methylazoxymethanol acetate on E17: implications for the neuropathology of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disruption of neurogenesis on gestational day 17 in the rat causes behavioral changes relevant to positive and negative schizophrenia symptoms and alters amphetamine-induced dopamine release in nucleus accumbens PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gestational Methylazoxymethanol Acetate Administration Alters Proteomic and Metabolomic Markers of Hippocampal Glutamatergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alterations in spatial memory and anxiety in the MAM E17 rat model of hippocampal pathology in schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAM-E17 rat model impairments on a novel continuous performance task: effects of potential cognitive enhancing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Methylazoxymethanol Acetate Rat Model: Molecular and Epigenetic Effect in the Developing Prefrontal Cortex PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]



- 14. Treatment with methylazoxymethanol at different gestational days: two-way shuttle box avoidance and residential maze activity in rat offspring PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of fetal treatment with methylazoxymethanol acetate at various gestational dates on the neurochemistry of the adult neocortex of the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The MAM-E17 schizophrenia rat model: Comprehensive behavioral analysis of prepubertal, pubertal and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Gestational Day 17 (GD17) MAM Acetate Administration in Pregnant Rats]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213700#gestational-day-17-gd17-mam-acetate-administration-in-pregnant-rats]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com